molecular formula C7H8BrNO B8685565 2-bromo-1-(pyridin-2-yl)ethan-1-ol

2-bromo-1-(pyridin-2-yl)ethan-1-ol

Cat. No.: B8685565
M. Wt: 202.05 g/mol
InChI Key: JAQYQJPRUALUJH-UHFFFAOYSA-N
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Description

2-bromo-1-(pyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H8BrNO It is a brominated derivative of pyridine and is characterized by the presence of a bromine atom and a hydroxyl group attached to an ethyl chain linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(pyridin-2-yl)ethan-1-ol typically involves the bromination of 2-pyridyl ethanol. One common method is the reaction of 2-pyridyl ethanol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-1-(pyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form 2-pyridyl ethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: 2-Bromo-1-(2-pyridyl)ethanone.

    Reduction: 2-Pyridyl ethanol.

    Substitution: Various substituted pyridyl ethanols depending on the nucleophile used.

Scientific Research Applications

2-bromo-1-(pyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules.

Comparison with Similar Compounds

  • 2-Bromo-1-(6-bromo-2-pyridinyl)ethanone
  • 2-Bromo-1-pyridin-2-yl-ethanone

Comparison: 2-bromo-1-(pyridin-2-yl)ethan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and potential applications. For instance, 2-Bromo-1-(6-bromo-2-pyridinyl)ethanone has an additional bromine atom, which may affect its reactivity and binding properties.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-1-pyridin-2-ylethanol

InChI

InChI=1S/C7H8BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5H2

InChI Key

JAQYQJPRUALUJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CBr)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1-(2-pyridyl)ethanol can be obtained by adding, over the course of one hour, an ice-cold solution of sodium borohydride (17.2 g.) in water (310 cc.) to a solution of 2-(2-bromoacetyl)pyridine hydrobromide (82.9 g.) in methanol (830 cc.) kept at -10° C. The mixture is allowed to return to a temperature of about 20° C. and the pH is brought to 2 by adding 48% hydrobromic acid (70 cc.). The mixture is concentrated to dryness under reduced pressure (30 mm.Hg) at a temperature below 40° C. The residue is taken up in distilled water (400 cc.) and the solution is decolourised by treatment with decolourising charcoal. The solution is brought to pH 7-8 by adding sodium bicarbonate (50 g.). The mixture is extracted with diethyl ether (1,500 cc.) and the extracts are dried over anhydrous potassium carbonate. After filtration and concentration under reduced pressure (30 mm.Hg), 2-bromo-1-(2-pyridyl)-ethanol (49 g.) is obtained in the form of an oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
82.9 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Name
Quantity
310 mL
Type
solvent
Reaction Step Five
Quantity
830 mL
Type
solvent
Reaction Step Six

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